molecular formula C13H11NO3 B224025 N-(4-acetylphenyl)furan-2-carboxamide

N-(4-acetylphenyl)furan-2-carboxamide

Cat. No. B224025
M. Wt: 229.23 g/mol
InChI Key: BIHZHGIQNFROFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the furan family, and its chemical formula is C13H11NO2. In

Scientific Research Applications

N-(4-acetylphenyl)furan-2-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It is also believed to exert its analgesic and antipyretic effects by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species in cells, which can help prevent oxidative damage. It has also been found to increase the levels of endogenous antioxidants such as glutathione, which can help protect cells from oxidative stress. Additionally, it has been found to reduce the levels of inflammatory markers such as C-reactive protein, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)furan-2-carboxamide in lab experiments is its low toxicity. It has been found to be relatively safe and well-tolerated in animal studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)furan-2-carboxamide. One potential direction is the investigation of its potential use as an anti-cancer agent. Another potential direction is the investigation of its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research could be conducted to better understand its mechanism of action and its effects on various physiological systems. Finally, the development of more efficient synthesis methods could help facilitate further research into the potential applications of this compound.
Conclusion:
In conclusion, N-(4-acetylphenyl)furan-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use as an anti-cancer agent. Future research could help further elucidate its potential applications and mechanism of action.

Synthesis Methods

N-(4-acetylphenyl)furan-2-carboxamide can be synthesized using various methods. One of the most common methods is the reaction between 4-acetylaniline and furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N-(4-acetylphenyl)furan-2-carboxamide as a white crystalline solid with a melting point of 174-176°C.

properties

IUPAC Name

N-(4-acetylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9(15)10-4-6-11(7-5-10)14-13(16)12-3-2-8-17-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHZHGIQNFROFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)furan-2-carboxamide

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